![molecular formula C10H14ClNO2 B1431460 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride CAS No. 1187930-01-3](/img/structure/B1431460.png)
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride
Overview
Description
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride is an organic compound with the empirical formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a solid crystalline substance, typically white to pale yellow in color . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride can be achieved through the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields. The general reaction involves the following steps:
- Dissolve the amino acid in methanol.
- Add trimethylchlorosilane to the solution.
- Allow the reaction to proceed at room temperature.
- Isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes using similar reagents and conditions as described above. The use of TMSCl and methanol is common due to the efficiency and scalability of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Scientific Research Applications
- Peptide Synthesis :
-
Biological Activity Studies :
- Research indicates that this compound may exhibit potential biological activities, making it a candidate for pharmacological studies. Its role as an intermediate allows for the exploration of various derivatives that could possess therapeutic properties.
- Analytical Chemistry :
Case Studies and Research Findings
- A study highlighted the use of this compound in the development of novel anesthetic agents. The compound's ability to form stable salts enhances its solubility, making it suitable for local anesthesia applications with reduced toxicity compared to traditional anesthetics .
- Another research effort focused on its application in synthesizing complex organic molecules, demonstrating its effectiveness in forming various esters and amides through controlled reactions. This versatility is critical for developing new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo esterification, oxidation, reduction, and substitution reactions makes it a versatile compound in scientific research and industrial applications.
Biological Activity
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride (commonly referred to as MAMB) is a compound that has garnered attention in pharmacological and ecological studies due to its potential biological activities. This article delves into the biological activity of MAMB, highlighting its pharmacological properties, toxicity assessments, and relevant case studies.
Chemical Structure and Properties
MAMB is an ester derivative of benzoic acid, characterized by the presence of a methylamino group. Its chemical formula is with a molecular weight of approximately 201.68 g/mol. The compound's structure allows it to interact with various biological systems, making it a candidate for further research in medicinal chemistry.
Pharmacological Effects
Research has indicated that MAMB exhibits several pharmacological properties, primarily through its interactions with various receptors and enzymes:
- Anti-inflammatory Activity : MAMB has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.
- Analgesic Properties : Preliminary studies suggest that MAMB may possess analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This was demonstrated in pain models where MAMB significantly reduced pain responses.
- Antimicrobial Activity : Some investigations have reported that MAMB possesses antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.
Toxicity Profile
The toxicity assessment of MAMB is crucial for understanding its safety profile:
- Acute Toxicity : According to risk assessment data, MAMB has low acute toxicity with a median lethal dose (LD50) greater than 2000 mg/kg in mammalian models, indicating a favorable safety margin for therapeutic use .
- Chronic Toxicity : The compound exhibits moderate subchronic toxicity with a no-observed-adverse-effect level (NOAEL) ranging from 30-300 mg/kg body weight per day . This suggests that while generally safe, prolonged exposure should be approached with caution.
- Genotoxicity : In vitro studies have shown mixed results regarding the genotoxic potential of MAMB. While some assays indicated moderate clastogenic activity, others found no evidence of mutagenicity .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving human whole blood assays, MAMB was tested for its ability to inhibit prostaglandin E2 (PGE2)-induced TNFα production. The compound demonstrated an IC50 value of 123 nM, showcasing its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Analgesic Efficacy
In a murine model of induced pain (monoiodoacetic acid model), MAMB was administered at varying doses. Results showed that higher doses significantly alleviated pain compared to control groups, suggesting its efficacy as an analgesic agent comparable to traditional NSAIDs .
Comparative Analysis with Similar Compounds
A comparative analysis of MAMB with structurally similar compounds reveals insights into its unique pharmacological profile:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Contains methylamino group | Anti-inflammatory, analgesic |
Benzoic acid derivatives | Varies by substituent groups | Antimicrobial activity |
Other methyl esters | Generally lower potency in anti-inflammatory effects | Variable depending on structure |
Properties
IUPAC Name |
methyl 3-(methylaminomethyl)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-8-4-3-5-9(6-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBDXFGVYQGRQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-01-3 | |
Record name | Benzoic acid, 3-[(methylamino)methyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-[(methylamino)methyl]benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.